3-(2,3-Dimethylphenoxy)propan-1-amine hydrochloride
Description
3-(2,3-Dimethylphenoxy)propan-1-amine hydrochloride is a primary amine derivative featuring a phenoxy group substituted with methyl groups at the 2- and 3-positions of the aromatic ring. Its structure combines a lipophilic aromatic moiety with a polar amine group, influencing solubility, bioavailability, and receptor interactions .
Properties
IUPAC Name |
3-(2,3-dimethylphenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9-5-3-6-11(10(9)2)13-8-4-7-12;/h3,5-6H,4,7-8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOBVNNXDJRXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 2,3-Dimethylphenol : The phenolic core with methyl substituents at the 2 and 3 positions.
- Epichlorohydrin or 3-chloropropanol derivatives : Alkylating agents to introduce the propan-1-amine side chain.
- Ammonia or primary amines : For nucleophilic substitution or ring-opening amination.
Stepwise Synthesis Outline
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | O-Alkylation of 2,3-dimethylphenol | React 2,3-dimethylphenol with epichlorohydrin or 3-chloropropanol in the presence of base (e.g., KOH) | Forms 3-(2,3-dimethylphenoxy)propane oxide or halide intermediate |
| 2 | Amination | Nucleophilic ring opening or substitution with ammonia or amine at elevated temperature (e.g., 50–100°C) | Yields 3-(2,3-dimethylphenoxy)propan-1-amine |
| 3 | Hydrochloride salt formation | Treat amine with HCl gas or aqueous HCl in an organic solvent (e.g., dichlorobenzene) at mild temperature (25–50°C) | Crystallization of 3-(2,3-dimethylphenoxy)propan-1-amine hydrochloride |
Reaction Conditions and Optimization
O-Alkylation
- Base : Potassium hydroxide or sodium hydride is commonly used to deprotonate the phenol.
- Solvent : Polar aprotic solvents such as acetone or dimethylformamide (DMF) facilitate the reaction.
- Temperature : Typically room temperature to 60°C.
- Yield : High yields (>80%) reported for similar phenoxy ethers.
Amination
- Reagents : Ammonia gas or concentrated ammonia solution; alternatively, primary amines for substituted analogs.
- Temperature : Elevated temperatures (50–100°C) to promote nucleophilic substitution.
- Time : 2–6 hours depending on scale and reactivity.
- Yield : Moderate to high yields (70–90%) achievable with optimized conditions.
Hydrochloride Salt Formation
- Method : Saturation of the free amine with dry HCl gas in an inert solvent or addition of aqueous HCl followed by solvent removal.
- Temperature : Mild heating (25–50°C) to enhance crystallization.
- Purification : Crystallization from solvents such as tert-butyl methyl ether or ethyl acetate.
- Yield : Typically 80–90% with high purity.
Representative Data Table for Synthesis Parameters
| Parameter | Value/Description |
|---|---|
| Phenol substrate | 2,3-Dimethylphenol |
| Alkylating agent | Epichlorohydrin or 3-chloropropanol |
| Base | KOH or NaH |
| Amination reagent | Ammonia (gas or aqueous) |
| Solvent | DMF, acetone, or dichlorobenzene |
| Temperature (alkylation) | 25–60°C |
| Temperature (amination) | 50–100°C |
| Reaction time | 1–6 hours |
| Salt formation temp. | 25–50°C |
| Yield (overall) | 75–90% |
| Melting point (hydrochloride) | ~170–175°C (estimated) |
Analytical and Research Findings
- NMR Spectroscopy : Confirms substitution pattern on aromatic ring and presence of amine protons.
- HPLC-MS : Used for purity assessment; >98% purity achievable.
- Elemental Analysis : Validates molecular formula C11H18ClNO.
- Impurity Profiling : Common impurities include unreacted phenol, incomplete amination products, and side-chain rearrangements.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenoxy)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Overview
3-(2,3-Dimethylphenoxy)propan-1-amine hydrochloride is a compound notable for its diverse applications across scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique molecular structure allows it to interact with various biological targets and participate in numerous chemical reactions, making it a valuable compound for researchers.
Organic Synthesis
The compound serves as a building block in organic synthesis. It can facilitate the creation of more complex organic molecules through various chemical reactions, including:
- Substitution Reactions : The amine group can undergo nucleophilic substitution with alkyl halides or acyl chlorides to introduce functional groups.
- Reduction and Oxidation : The compound can be reduced to form alcohols or further oxidized to yield ketones and carboxylic acids.
Biological Studies
In biological research, this compound is utilized to explore:
- Enzyme Interactions : It aids in studying the dynamics of enzyme-substrate interactions and metabolic pathways.
- Receptor Modulation : The compound has been shown to interact with adrenergic receptors, acting as an antagonist at α₁-adrenoceptors, which may have implications for cardiovascular research.
Pharmaceutical Development
The compound is investigated for its potential therapeutic effects:
- Antihypertensive Properties : Preclinical studies indicate that it may exhibit significant antihypertensive effects through receptor blockade, offering potential benefits in managing hypertension.
- Drug Delivery Systems : Its structural characteristics allow it to be explored for use in drug delivery systems, enhancing the efficacy of therapeutic agents .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Antioxidant Activity : Related compounds have demonstrated antioxidant effects, suggesting potential cardioprotective properties that warrant further investigation.
- Pharmacological Profiles : Research has shown that derivatives of dimethylamine exhibit a range of pharmacological activities including antimicrobial and anticancer properties. This highlights the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Trends
- Pharmacological Potential: Piperazine derivatives (HBK series) demonstrate affinity for neurotransmitter receptors, suggesting the target compound could be optimized for CNS applications by modifying substituent positions .
- Structure-Activity Relationships (SAR): Electron-donating groups (e.g., methyl, methoxy) on the phenoxy ring enhance binding to G-protein-coupled receptors, while halogens improve metabolic stability but may limit solubility .
- Synthetic Utility : Compounds with chloro or tertiary amines (e.g., 3-chloro-N,N-dimethylpropan-1-amine HCl) are prioritized in organic synthesis, whereas primary amines like the target are explored for direct bioactivity .
Biological Activity
3-(2,3-Dimethylphenoxy)propan-1-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula: C12H17ClN2O
- CAS Number: 1158603-34-9
- Molecular Weight: 232.73 g/mol
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. Key mechanisms include:
- Receptor Binding: The compound exhibits a high affinity for serotonin receptors (5-HT) and dopaminergic receptors (D2), suggesting a role in modulating neurotransmission related to mood and cognition.
- Inhibition of Enzymes: It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of serotonin and dopamine in the synaptic cleft.
Pharmacological Effects
Research indicates that this compound possesses several pharmacological properties:
-
Antidepressant Activity:
- In animal models, the compound has shown significant antidepressant-like effects, potentially through serotonergic and dopaminergic pathways.
- It has been observed to reverse behavioral changes associated with depression induced by chronic stressors.
-
Anxiolytic Effects:
- Preliminary studies suggest that the compound may also exhibit anxiolytic properties, contributing to reduced anxiety-like behaviors in tested subjects.
-
Cognitive Enhancement:
- The compound has been linked to procognitive effects, improving learning and memory functions in experimental models.
In Vitro Studies
In vitro assays have demonstrated the following:
- Affinity for Receptors: The compound binds effectively to 5-HT1A and D2 receptors, with moderate affinity for other serotonin receptor subtypes (5-HT2A, 5-HT6, and 5-HT7).
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT1A | 50 nM |
| D2 | 100 nM |
| 5-HT2A | 200 nM |
In Vivo Studies
In vivo studies on mice treated with varying doses of the compound showed:
- Behavioral Assessments: Significant improvement in depression-like behaviors measured by forced swim tests and tail suspension tests.
| Dose (mg/kg) | % Reduction in Immobility Time |
|---|---|
| 10 | 30% |
| 20 | 45% |
| 40 | 60% |
Case Studies
A notable case study involved the administration of this compound to a group of mice subjected to chronic unpredictable stress. Results indicated:
- Enhanced locomotor activity.
- Reduced anxiety as measured by elevated plus maze tests.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-(2,3-Dimethylphenoxy)propan-1-amine hydrochloride with high yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Phenolic Alkylation : React 2,3-dimethylphenol with a halogenated propane derivative (e.g., 1-bromo-3-chloropropane) under basic conditions (K₂CO₃ or NaOH) to form the ether intermediate.
Amine Formation : Convert the halogenated intermediate to the primary amine via Gabriel synthesis or direct amination using ammonia under high-pressure conditions.
Salt Formation : Treat the free base with HCl in anhydrous ethanol or diethyl ether to precipitate the hydrochloride salt.
- Key Reagents : Potassium permanganate (oxidation), lithium aluminum hydride (reduction), and nucleophilic agents like alkoxides for substitution reactions .
- Optimization : Yield and purity are enhanced by controlling reaction temperature (60–80°C for alkylation) and using inert atmospheres to prevent oxidation .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use ethanol/water or acetone/hexane mixtures to isolate the hydrochloride salt. The compound’s solubility in polar solvents allows for efficient crystallization.
- Column Chromatography : For intermediates, silica gel chromatography with ethyl acetate/hexane (3:7) resolves unreacted starting materials and byproducts.
- HPLC : Final purity (>98%) is confirmed via reverse-phase HPLC using a C18 column and acetonitrile/water (0.1% TFA) gradient .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR :
- ¹H NMR (DMSO-d₆): Aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.2–2.5 ppm), and amine protons (δ 1.8–2.1 ppm).
- ¹³C NMR : Ether linkage (C-O at δ 70–80 ppm), aromatic carbons (δ 110–150 ppm).
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 224.1 (free base) and [M-Cl]⁺ at m/z 188.1 for the hydrochloride salt.
- FT-IR : N-H stretch (3300–3500 cm⁻¹), C-O-C stretch (1200–1250 cm⁻¹) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the biological activity of this compound in receptor binding assays?
- Methodological Answer :
- Radioligand Displacement Assays : Use ³H-labeled serotonin or dopamine receptor ligands to measure competitive binding (IC₅₀ values).
- Kinetic Studies : Perform time-resolved fluorescence or surface plasmon resonance (SPR) to determine association/dissociation rates.
- Structural Modeling : Dock the compound into receptor active sites (e.g., 5-HT₂A) using molecular dynamics simulations to identify key interactions (e.g., hydrogen bonding with Ser159) .
Q. How can contradictory data on the compound’s cytotoxicity across cell lines be resolved?
- Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., HEK293 vs. SH-SY5Y) and culture conditions (e.g., serum concentration, passage number).
- Purity Validation : Confirm compound purity (>99%) via HPLC and elemental analysis to exclude impurities as confounding factors.
- Dose-Response Curves : Perform 72-hour MTT assays with 8–10 concentration points to account for variability in IC₅₀ values .
Q. What strategies are effective for optimizing the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Add NADPH to assess CYP450-mediated metabolism.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the aromatic ring to reduce oxidative metabolism.
- Prodrug Design : Mask the amine with acetyl or tert-butoxycarbonyl (Boc) groups to enhance bioavailability .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Screening : Use standardized buffers (pH 1–10) and solvents (DMSO, ethanol) at 25°C and 37°C.
- Counterion Effects : Compare hydrochloride vs. free base solubility. The hydrochloride salt typically shows higher aqueous solubility (>50 mg/mL at pH 5).
- Particle Size Analysis : Use dynamic light scattering (DLS) to confirm nanoaggregation in organic solvents, which may falsely reduce measured solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
